![molecular formula C14H13F2NO4 B13516181 3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)
3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[111]pentane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and two fluorine atoms attached to a bicyclo[111]pentane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the benzyloxycarbonyl group and the amino group. The difluorination step is usually carried out using specific fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain consistency and quality in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The difluorinated bicyclic core provides additional stability and can modulate the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(((Benzyloxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but lacks the difluorination, which affects its chemical properties and reactivity.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, leading to different reactivity and applications.
Uniqueness
The presence of the difluorinated bicyclic core in 3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H13F2NO4 |
|---|---|
Molekulargewicht |
297.25 g/mol |
IUPAC-Name |
2,2-difluoro-3-(phenylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C14H13F2NO4/c15-14(16)12(10(18)19)7-13(14,8-12)17-11(20)21-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
VDGRUONDQZLAAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2(F)F)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
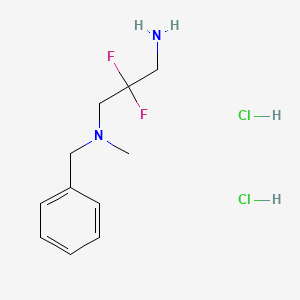
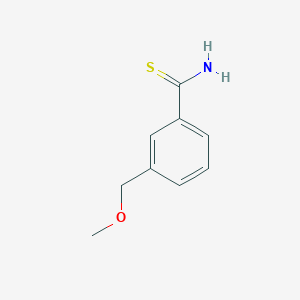

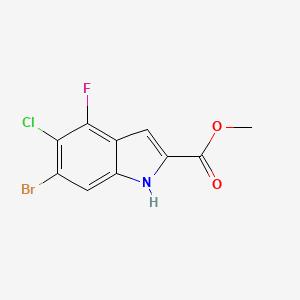
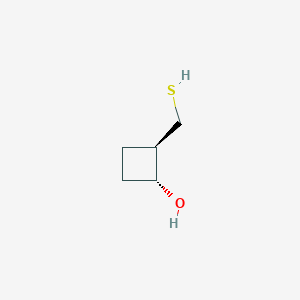
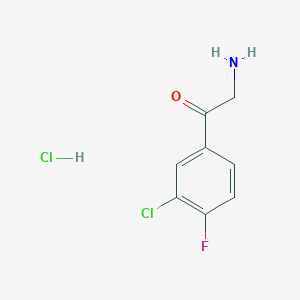
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)
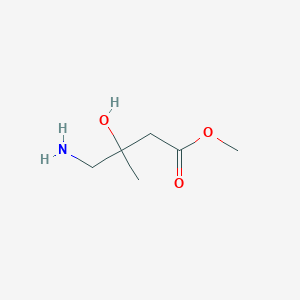

![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)

